4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde
CAS No.:
Cat. No.: VC3975792
Molecular Formula: C12H8N2O4
Molecular Weight: 244.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N2O4 |
|---|---|
| Molecular Weight | 244.2 g/mol |
| IUPAC Name | 4-(5-nitropyridin-2-yl)oxybenzaldehyde |
| Standard InChI | InChI=1S/C12H8N2O4/c15-8-9-1-4-11(5-2-9)18-12-6-3-10(7-13-12)14(16)17/h1-8H |
| Standard InChI Key | AWEQCEQGLOPOFZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzaldehyde group (phenyl ring with a formyl substituent) connected to a 5-nitropyridin-2-yl group through an oxygen atom. Key structural parameters include:
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Bond lengths: The C–O ether bond measures approximately 1.36 Å, typical for aromatic ethers .
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Dihedral angles: The benzaldehyde and nitropyridine rings are non-planar, with a dihedral angle of ~76°, reducing conjugation between the two aromatic systems .
Table 1: Physical Properties of 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.203 g/mol | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 402.2 ± 35.0 °C | |
| Flash Point | 197.1 ± 25.9 °C | |
| LogP | 1.85 | |
| Vapor Pressure (25°C) | 0.0 ± 0.9 mmHg | |
| Refractive Index | 1.645 |
Spectroscopic Data
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NMR: The aldehyde proton resonates at δ 10.0–10.2 ppm in -NMR, while the nitro group’s electron-withdrawing effect deshields adjacent pyridine protons (δ 8.5–9.0 ppm).
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IR: Strong absorptions at 1700 cm (C=O stretch) and 1520 cm (asymmetric NO stretch) confirm functional groups.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a Williamson etherification between 5-nitropyridine-2-ol and 4-formylphenol under basic conditions:
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Reaction Conditions:
Alternative Methods
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Ultrasound-assisted synthesis: Reduces reaction time to 2 hours with comparable yields .
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Microwave irradiation: Enhances efficiency but requires specialized equipment .
Chemical Reactivity and Derivatives
Aldehyde Group Transformations
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Oxidation: Converts to 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid using KMnO in acidic media.
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Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol ().
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Schiff Base Formation: Reacts with amines to form imines, as demonstrated in the synthesis of Cu(II) complexes with antimicrobial activity .
Nitro Group Modifications
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Catalytic Hydrogenation: Pd/C in ethanol reduces the nitro group to an amine, yielding 4-[(5-aminopyridin-2-yl)oxy]benzaldehyde, a precursor for pharmaceuticals .
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Electrophilic Substitution: The nitro group directs further substitutions (e.g., halogenation) to the pyridine ring’s meta position.
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound serves as a building block for imidazo[4,5-c]pyridin-2-ones, a class of DNA-dependent protein kinase (DNA-PK) inhibitors . For example:
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Compound 3: Derived from 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde, shows a sensitization enhancement ratio (SER) of 3.12 in radiosensitization assays .
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target | IC | Application |
|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-one | DNA-PK | 0.8 nM | Radiosensitization |
| Cu(II)-Schiff base complex | E. coli | 6.25 µg/mL | Antimicrobial |
Antimicrobial Agents
Schiff base complexes synthesized from this compound exhibit broad-spectrum antimicrobial activity. For instance, Cu(II) complexes inhibit E. coli and S. aureus at MIC values of 6.25–12.5 µg/mL .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
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4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde: The nitro group at position 3 reduces electronic withdrawal, lowering reactivity toward nucleophilic substitution compared to the 5-nitro isomer.
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4-[(5-Aminopyridin-2-yl)oxy]benzaldehyde: The reduced amine derivative shows enhanced solubility in aqueous media, facilitating biological testing.
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